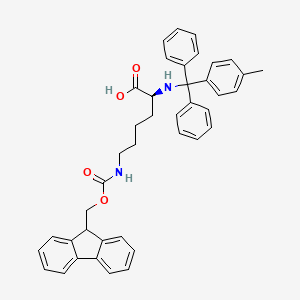
Mtt-L-Lys(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtt-Lys(Fmoc-)-OH: is a compound used in solid-phase peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with two protective groups: the 4-methyltrityl (Mtt) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of lysine using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting lysine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Mtt Protection: The side-chain amino group of lysine is then protected with the 4-methyltrityl (Mtt) group. This is done by reacting the Fmoc-protected lysine with Mtt-chloride in the presence of a base.
Purification: The resulting compound, Mtt-Lys(Fmoc)-OH, is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production of Mtt-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Mtt-Lys(Fmoc)-OH undergoes deprotection reactions to remove the protective groups. The Fmoc group is typically removed using a base such as piperidine, while the Mtt group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The deprotected lysine can then participate in coupling reactions with other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Mtt Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Lysine: After removal of the protective groups, the primary product is lysine, which can then be used in further peptide synthesis.
Peptide Chains: Through coupling reactions, Mtt-Lys(Fmoc)-OH can be incorporated into longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Mtt-Lys(Fmoc)-OH is widely used in the synthesis of peptides, allowing for the selective protection and deprotection of lysine residues.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein structure and function.
Medicine:
Drug Development: Peptides synthesized using Mtt-Lys(Fmoc)-OH are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Protective Groups:
Fmoc Group: The Fmoc group protects the amino group of lysine during peptide synthesis. It is removed by a base such as piperidine, which cleaves the Fmoc group, allowing the amino group to participate in coupling reactions.
Mtt Group: The Mtt group protects the side-chain amino group of lysine. It is removed by trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the side-chain amino group for further reactions.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary action of Mtt-Lys(Fmoc)-OH is to facilitate the formation of peptide bonds during solid-phase peptide synthesis. The protective groups ensure that only the desired amino groups participate in the reaction, preventing side reactions and ensuring the correct sequence of amino acids.
Comparison with Similar Compounds
Boc-Lys(Fmoc)-OH: Similar to Mtt-Lys(Fmoc)-OH, but uses the tert-butyloxycarbonyl (Boc) group for side-chain protection.
Fmoc-Lys(Boc)-OH: Uses the Boc group for side-chain protection and the Fmoc group for amino group protection.
Fmoc-Lys(Mtt)-Wang Resin: A resin-bound form of Mtt-Lys(Fmoc)-OH used in solid-phase peptide synthesis.
Uniqueness:
Selective Protection: Mtt-Lys(Fmoc)-OH offers selective protection of both the amino and side-chain groups of lysine, allowing for precise control over peptide synthesis.
Ease of Deprotection: The Mtt group is easily removed by mild acid treatment, making it convenient for use in peptide synthesis.
Properties
Molecular Formula |
C41H40N2O4 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)43-38(39(44)45)22-12-13-27-42-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,43H,12-13,22,27-28H2,1H3,(H,42,46)(H,44,45)/t38-/m0/s1 |
InChI Key |
HMHVOQADYNIPQL-LHEWISCISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



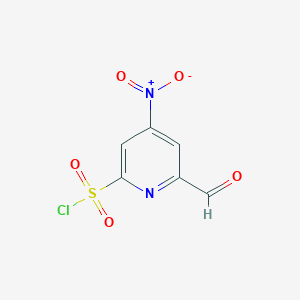
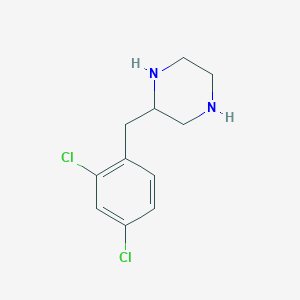
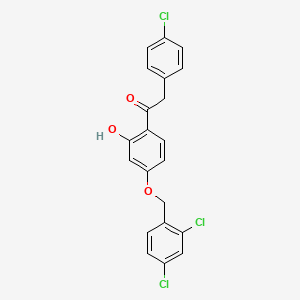
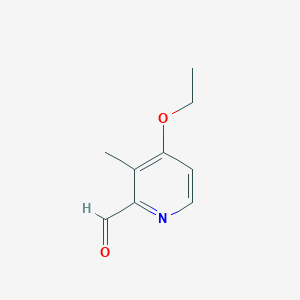
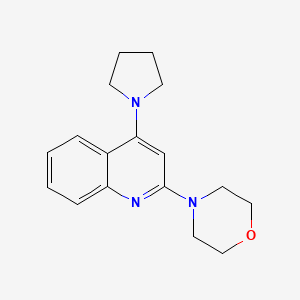
![7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14861037.png)
![1,2,4-Trifluoro-5-[2-[2-(2,4,5-trifluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B14861053.png)

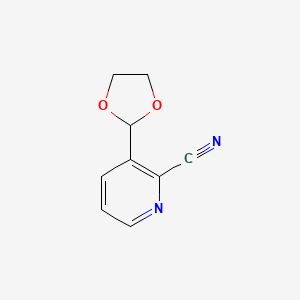
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14861071.png)
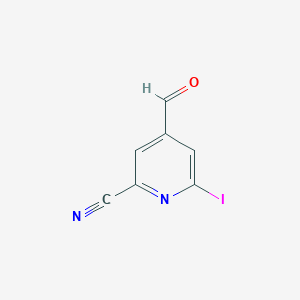
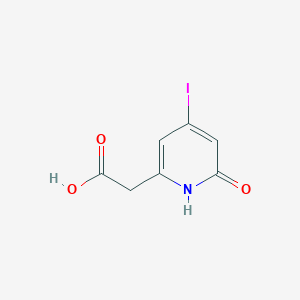
![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
